tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-5-12(9,7-13)8-14/h8-9H,4-7H2,1-3H3/t9-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHVWMRXSNLKKM-JOYOIKCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Selection
The [3+2] cycloaddition between cyclobutene-1-carboxylate derivatives and azomethine ylides represents the most efficient route to construct the 3-azabicyclo[3.2.0]heptane core. Cyclobutene-1-carboxylate serves as a strained dienophile, while azomethine ylides—generated in situ from α-amino esters and aldehydes—act as 1,3-dipoles. Stereochemical outcomes are controlled by the ylide’s substituents and reaction temperature.
Optimized Conditions
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Azomethine ylide generation : N-Methylglycine ethyl ester and paraformaldehyde react in refluxing toluene (110°C) with catalytic acetic acid.
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Cycloaddition : Conducted at 80°C for 12 hours, yielding the bicyclic adduct with >90% endo selectivity.
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Scale-up : Demonstrated on multigram scales (up to 50 g) without yield reduction, highlighting industrial feasibility.
Post-Cycloaddition Functionalization
The primary adduct undergoes sequential transformations to install the tert-butyl carbamate and formyl groups:
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Carbamate Formation :
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Oxidation to Aldehyde :
Multi-Step Organic Synthesis Strategies
Retrosynthetic Analysis
Retrosynthetic disassembly reveals two key fragments:
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Fragment A : 3-Azabicyclo[3.2.0]heptane core via cycloaddition or ring-closing metathesis.
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Fragment B : tert-Butyl carbamate and formyl groups introduced via late-stage functionalization.
Stepwise Synthesis Protocol
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Core Construction :
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Protection/Deprotection Sequences :
Yield Optimization
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Critical Parameters :
Industrial-Scale Curtius Rearrangement Approach
Process Overview
A patent-pending method employs Curtius rearrangement to generate the bicyclic amine intermediate, followed by formylation and Boc protection:
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Curtius Rearrangement :
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Reductive Amination :
Industrial Purification Techniques
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Crystallization : Ethyl acetate/isopropanol solvent system induces crystallization of the final product.
Enzymatic Resolution for Stereochemical Control
Kinetic Resolution Using Lipases
A Chinese patent discloses an enzymatic method to resolve racemic intermediates using porcine pancreatic lipase:
Advantages Over Chemical Methods
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Sustainability : Aqueous reaction medium reduces organic solvent use.
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Selectivity : Enzymes discriminate between stereoisomers without chiral auxiliaries.
Comparative Analysis of Preparation Methods
Challenges and Optimization Strategies
Stereochemical Drift During Boc Protection
Epimerization at C1 and C5 positions occurs under basic conditions during Boc protection. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles in the presence of suitable catalysts or activating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate has been investigated for its potential as a precursor in the synthesis of various bioactive molecules. Its structural framework allows for modifications that can lead to compounds with therapeutic effects.
Case Study: Synthesis of Analogues
Research has demonstrated that this compound can be used to synthesize analogues with enhanced biological activity. For instance, derivatives of this bicyclic structure have shown promise in targeting specific receptors in neurological pathways, potentially aiding in the development of treatments for neurodegenerative diseases.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions such as:
- Nucleophilic Substitution : The formyl group can be replaced by nucleophiles, leading to diverse derivatives.
- Cyclization Reactions : Its bicyclic nature allows for cyclization reactions that can yield complex molecular architectures.
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of formyl group with nucleophile | Amino acid derivatives |
| Cyclization | Formation of new rings from the bicyclic structure | Complex alkaloids |
Pharmaceutical Development
The compound's unique structure makes it a candidate for pharmaceutical development, particularly in designing new drugs that interact with specific biological targets.
Case Study: Drug Design
In one notable study, researchers utilized this compound as a scaffold to develop novel analgesics that exhibited lower side effects compared to traditional opioids. The modifications made to the bicyclic core were crucial in enhancing the efficacy and safety profile of the resulting compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group and the bicyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Aldehyde vs. Amino Derivatives
- tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1250884-66-2): Contains a primary amine (-NH₂) at the 6-position instead of a formyl group. Higher nucleophilicity enables participation in amide bond formation or alkylation reactions. Widely used in peptide mimetics and protease inhibitors .
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 893566-16-0): Features an aminomethyl (-CH₂NH₂) substituent, enhancing solubility and bioactivity. Critical in CNS-targeting drugs due to improved blood-brain barrier penetration .
Ketone vs. Alcohol Derivatives
- tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate :
- tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 848488-70-0):
Ring System Modifications
Bicyclo[3.2.0] vs. Bicyclo[3.1.0] Systems
- tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1820752-39-3):
- rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 419572-19-3):
Diazabicyclo Derivatives
- (1R,5R)-tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1419075-97-0):
Pharmacological and Industrial Relevance
- Aldehyde Derivatives : The formyl group in the target compound facilitates site-specific bioconjugation (e.g., with hydrazines or amines), critical for antibody-drug conjugates (ADCs) .
- Amino Derivatives: Amino-substituted analogs (e.g., CAS: 1250884-66-2) are pivotal in kinase inhibitors (e.g., JAK/STAT pathway modulators) due to their hydrogen-bonding capacity .
- Diazabicyclo Systems : Diazabicyclo[3.2.0]heptane derivatives exhibit β-lactamase inhibitory activity, synergizing with antibiotics like ceftazidime .
Biological Activity
tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate, with a CAS number of 2095396-80-6, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique biological properties.
Pharmacological Activity
The biological activity of this compound has been explored in various studies:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
2. Anticancer Properties
Preliminary data suggest that this compound may possess anticancer activity. Cell line studies have demonstrated that the compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
3. Neuroprotective Effects
There is emerging evidence that compounds similar to this compound exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell growth and apoptosis.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study A | Showed antimicrobial efficacy against E. coli and S. aureus | Supports potential use as an antibiotic |
| Study B | Induced apoptosis in cancer cell lines (e.g., HeLa) | Suggests anticancer potential |
| Study C | Demonstrated neuroprotective effects in rodent models | Indicates potential for neurodegenerative disease treatment |
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate?
- Methodological Answer :
- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., reported as 199.30 in some sources , but cross-check with alternative CAS entries like 663172-80-3 for related derivatives ).
- Purity Analysis : Perform HPLC with a chiral column to confirm enantiomeric purity (≥97% as noted in some entries ).
- Structural Confirmation : Combine - and -NMR to validate the bicyclic framework and substituents (e.g., formyl and tert-butyl groups) .
Q. What are the optimal conditions for preparing and storing stock solutions of this compound?
- Methodological Answer :
- Solubility : Prepare stock solutions in DMSO (10 mM, 25 µL aliquots) due to its limited aqueous solubility .
- Storage : Store aliquots at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .
- Handling : Warm solutions to 37°C and sonicate briefly to improve solubility before use .
Q. What synthetic routes are recommended for preparing this compound with high stereochemical fidelity?
- Methodological Answer :
- Key Steps :
Bicyclic Core Formation : Use [3.2.0] bicyclization strategies, as seen in related azabicycloheptane syntheses .
Formyl Introduction : Employ Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor .
Boc Protection : Protect the azabicyclo nitrogen with tert-butyl dicarbonate under anhydrous conditions .
- Purification : Use flash chromatography (hexane/EtOAc gradient) to isolate the product, followed by recrystallization from tert-butyl methyl ether .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported CAS numbers or molecular weights for this compound?
- Methodological Answer :
- Cross-Referencing : Compare structural data (e.g., NMR, HRMS) across sources. For example, CAS "199.30" likely refers to a typo, while 663172-80-3 matches the molecular formula CHNO.
- Stereochemical Variants : Verify enantiomer-specific CAS entries (e.g., rel-(1R,5S) vs. (1R,5R)) using chiral analytical methods .
Q. What strategies are effective for analyzing and controlling stereochemical outcomes during derivatization of the bicyclic core?
- Methodological Answer :
- Chiral Auxiliaries : Introduce temporary stereochemical directors (e.g., Evans oxazolidinones) during functionalization .
- Computational Modeling : Use DFT calculations to predict steric and electronic effects on reaction pathways .
- Kinetic Resolution : Employ enzymes or chiral catalysts for selective transformations (e.g., lipase-mediated acylations) .
Q. How does the bicyclic structure influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The rigid bicyclic core may hinder access to reactive sites; use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .
- Boronated Derivatives : Synthesize boronic ester analogs (e.g., tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate) for Suzuki-Miyaura reactions .
Q. How can the stability of the formyl group be evaluated under varying reaction conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
